

physicochemical characteristics of 6-fluoro-2-methyl-1-indanone

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Compound of Interest

Compound Name: 6-fluoro-2-methyl-2,3-dihydro-1*H*-inden-1-one

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An In-depth Technical Guide to the Physicochemical Characteristics of 6-Fluoro-2-methyl-1-indanone

Disclaimer: This document provides a summary of available data on 6-fluoro-2-methyl-1-indanone. It is important to note that detailed experimental protocols for its synthesis and comprehensive, experimentally-derived spectral data are not widely available in the public domain. Information from closely related analogs and predicted data are included to provide a comprehensive overview and are explicitly noted.

Introduction

6-Fluoro-2-methyl-1-indanone is a fluorinated derivative of 2-methyl-1-indanone. The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Indanone scaffolds are prevalent in medicinal chemistry and are considered important building blocks for the synthesis of various biologically active compounds. This guide summarizes the known physicochemical characteristics of 6-fluoro-2-methyl-1-indanone for researchers and professionals in drug development.

Physicochemical Properties

The core physicochemical properties of 6-fluoro-2-methyl-1-indanone are summarized below. The data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of 6-Fluoro-2-methyl-1-indanone

Property	Value	Source / Note
CAS Number	37794-19-7	[1][2][3][4]
Molecular Formula	C ₁₀ H ₉ FO	[1][2][3][4]
Molecular Weight	164.18 g/mol	[1][3]
IUPAC Name	6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one	[1]
Appearance	Solid	[1]
Melting Point	47.99 °C	[1]
Boiling Point	240.9 ± 29.0 °C	Predicted[2]
Density	1.179 ± 0.06 g/cm ³	Predicted[2]
Solubility	307.4 mg/L at 25 °C	Predicted[2]
Flash Point	95.245 °C	Predicted[2]
Refractive Index	1.534	Predicted[2]

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of 6-fluoro-2-methyl-1-indanone is not readily available in the cited literature. However, the synthesis of substituted 1-indanones is a well-established process in organic chemistry, often involving an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acid chloride derivative.

Generalized Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The following protocol describes a general method for the synthesis of 1-indanones, which could be adapted for 6-fluoro-2-methyl-1-indanone starting from 3-(4-fluorophenyl)butanoic acid.

Materials:

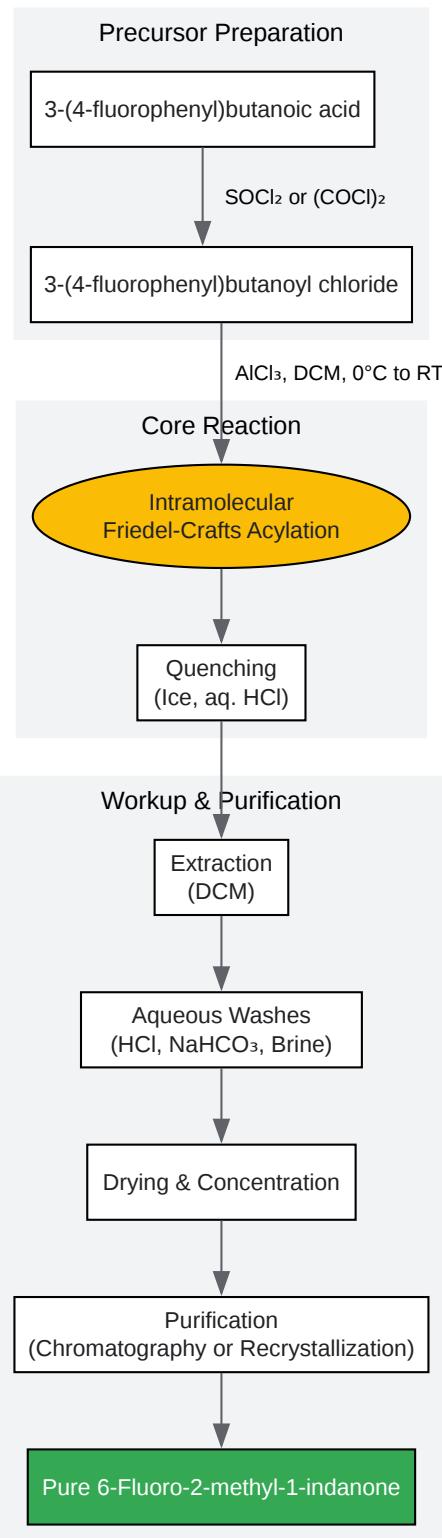
- 3-(4-fluorophenyl)butanoyl chloride (precursor)
- Aluminum chloride (AlCl_3) (Lewis acid catalyst)
- Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (solvent)
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO_3), aqueous solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator

Procedure:

- **Reaction Setup:** A solution of 3-(4-fluorophenyl)butanoyl chloride in an anhydrous solvent (e.g., DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
- **Catalyst Addition:** The flask is cooled in an ice bath (0-5 °C). Aluminum chloride is added portion-wise to the stirred solution while maintaining the temperature.
- **Reaction:** The reaction mixture is stirred at a low temperature for a set period (e.g., 1-2 hours) and then allowed to warm to room temperature, where it is stirred for several more hours until the reaction is complete (monitored by TLC).
- **Quenching:** The reaction is carefully quenched by pouring it over crushed ice and a concentrated HCl solution.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted multiple times with the solvent (e.g., DCM).

- **Washing:** The combined organic layers are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude 6-fluoro-2-methyl-1-indanone is then purified, typically by column chromatography on silica gel or recrystallization.

General Synthesis Workflow for Substituted 1-Indanones

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Caption: General workflow for the synthesis of 6-fluoro-2-methyl-1-indanone.

Analytical Characterization

Detailed, experimentally-derived spectral data (NMR, IR, MS) for 6-fluoro-2-methyl-1-indanone are not available in the public search results. Characterization would typically involve the following analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Would be used to confirm the presence and connectivity of proton atoms. Expected signals would include aromatic protons, the methine proton at the 2-position, the diastereotopic methylene protons at the 3-position, and the methyl group protons.
- ^{13}C NMR: Would identify all unique carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons (some showing C-F coupling), and aliphatic carbons.
- ^{19}F NMR: Would show a signal for the single fluorine atom, with its chemical shift and coupling constants providing information about its electronic environment.

Infrared (IR) Spectroscopy

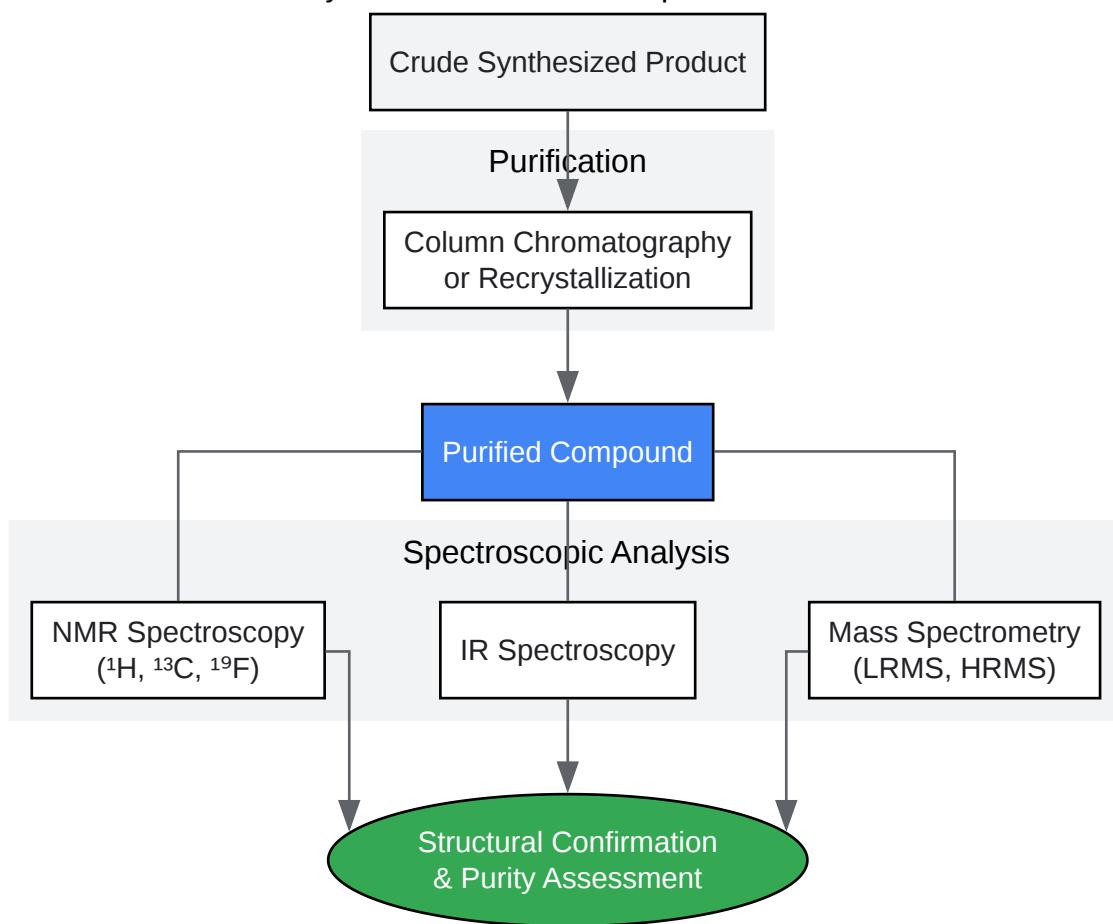
The IR spectrum would be expected to show characteristic absorption bands for:

- C=O stretch: A strong absorption band around $1700\text{-}1720\text{ cm}^{-1}$ for the ketone carbonyl group.
- C-F stretch: An absorption in the $1000\text{-}1350\text{ cm}^{-1}$ region.
- Aromatic C=C stretches: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- Aliphatic C-H stretches: Peaks just below 3000 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula ($\text{C}_{10}\text{H}_9\text{FO}$).

General Analytical Workflow for Compound Characterization

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Caption: A standard workflow for the analysis and characterization of a synthesized compound.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activities or associated signaling pathways for 6-fluoro-2-methyl-1-indanone. Compounds with the indanone scaffold are known to exhibit a wide range of biological activities, and fluorination can enhance these properties. Further research would be required to elucidate any potential therapeutic applications.

Conclusion

6-Fluoro-2-methyl-1-indanone is a compound of interest in medicinal chemistry due to its fluorinated indanone structure. While its basic physicochemical properties are documented, a

comprehensive experimental characterization, including detailed synthetic protocols and spectral data, is not yet publicly available. The generalized procedures and analytical workflows presented in this guide provide a framework for researchers working with this or similar molecules. Further investigation is needed to determine its full chemical and biological profile.

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